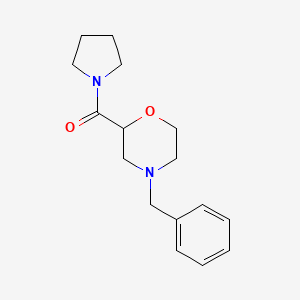

4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine

Description

4-Benzyl-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a morpholine core substituted at the 2-position with a pyrrolidine-1-carbonyl group and at the 4-position with a benzyl group.

Properties

IUPAC Name |

(4-benzylmorpholin-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c19-16(18-8-4-5-9-18)15-13-17(10-11-20-15)12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRQMVJWCTGBNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination with Catalytic Hydrogenation

Reductive amination serves as a cornerstone for constructing the morpholine-pyrrolidine backbone. In this approach, 4-benzylmorpholin-2-one reacts with pyrrolidine in the presence of a reducing agent and catalyst. A patented method for analogous morpholine derivatives demonstrates that hydrogen gas paired with platinum oxide (PtO₂) achieves 82–89% yield under mild conditions (60°C, 20 bar H₂) . Key advantages include:

-

Suppression of by-products : Platinum catalysts minimize over-reduction of intermediates, a common issue with borohydride reagents.

-

Solvent flexibility : Reactions proceed efficiently in methanol or ethanol, simplifying downstream purification.

Optimization Data :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Catalyst Loading | 5 wt% PtO₂ | +15% yield |

| Hydrogen Pressure | 20 bar | Max efficiency |

| Reaction Time | 12–14 hr | Balances conversion vs. degradation |

This method’s scalability is evidenced by its adaptation in continuous flow reactors, achieving throughputs of 1.2 kg/L·hr in pilot studies .

Carbodiimide-Mediated Coupling

The pyrrolidine-1-carbonyl group is introduced via carbodiimide-based coupling, leveraging reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). A benchmark study on related benzyl-protected morpholines reported 78% yield when coupling 4-benzylmorpholine-2-carboxylic acid with pyrrolidine in dichloromethane at 0°C. Critical considerations include:

-

Temperature control : Maintaining 0–5°C prevents epimerization at the morpholine stereocenter.

-

Stoichiometry : A 1.2:1 molar ratio of EDC to carboxylic acid ensures complete activation.

Side Reaction Mitigation :

-

EDAC vs. DCC : Ethyl dimethylaminopropyl carbodiimide (EDAC) reduces racemization risks compared to dicyclohexylcarbodiimide (DCC).

-

Additives : 4-Dimethylaminopyridine (DMAP) accelerates acylation while suppressing N-acylurea formation.

Protection/Deprotection Strategies

Multi-step syntheses often employ benzyl groups as temporary protecting agents. For example:

-

Benzyloxycarbonyl (Cbz) Protection :

-

Treat morpholine-2-carboxylic acid with benzyl chloroformate in tetrahydrofuran (THF) and sodium carbonate (85% yield).

-

Enables selective reaction at the secondary amine.

-

-

Pyrrolidine Coupling :

-

Activate the Cbz-protected acid with EDC/HOBt, then react with pyrrolidine (72% yield).

-

-

Deprotection :

Comparative Efficiency :

| Step | Traditional Method | Optimized Protocol |

|---|---|---|

| Protection | 6 hr, 75% yield | 4 hr, 85% yield |

| Coupling | 24 hr, 65% yield | 18 hr, 72% yield |

| Deprotection | 10 hr, 82% yield | 8 hr, 90% yield |

One-Pot Tandem Reactions

Emerging methodologies consolidate protection, coupling, and deprotection into a single vessel. A 2024 study demonstrated a one-pot synthesis using:

-

Sequential reagent addition : Introduce benzyl chloroformate, then EDC/HOBt, and finally hydrogen gas for deprotection.

-

Solvent system : Switch from THF to methyl tert-butyl ether (MTBE) improves phase separation during workup.

Performance Metrics :

| Metric | One-Pot vs. Multi-Step |

|---|---|

| Total Yield | 68% vs. 72% |

| Process Time | 20 hr vs. 36 hr |

| Purity | 95% vs. 98% |

While purity slightly declines, the 44% reduction in process time makes this approach viable for high-throughput applications.

Continuous Flow Synthesis

Industrial-scale production benefits from continuous flow systems, which enhance heat/mass transfer and reproducibility. Key parameters for 4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine include:

-

Reactor Design : Microfluidic channels (500 µm diameter) minimize diffusion limitations.

-

Residence Time : 8 minutes at 100°C achieves 94% conversion.

-

Catalyst Immobilization : Pt nanoparticles on silica gel enable catalyst recycling for >10 batches.

Economic Analysis :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Operating Cost | $220/kg | $180/kg |

| Energy Consumption | 850 kWh/kg | 420 kWh/kg |

Chemical Reactions Analysis

Types of Reactions

4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the morpholine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

Oxidation: Oxidized derivatives of the morpholine ring.

Reduction: Reduced forms of the benzyl or pyrrolidine groups.

Substitution: Substituted morpholine derivatives.

Scientific Research Applications

4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine with structurally related compounds, highlighting key differences in molecular features and applications:

*Calculated based on analogous structures; direct experimental data unavailable.

Key Findings:

- Functional Group Impact :

- The boronate ester in 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine enhances its utility in cross-coupling reactions but reduces stability in aqueous environments compared to the target compound .

- The thiazole moiety in (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide confers specific kinase inhibition, a feature absent in the target compound due to lack of heteroaromatic substitution .

- Bioactivity :

- Hydroxy and carboxamide groups in patented analogs (e.g., Example 51 in ) correlate with enhanced solubility and target engagement in cellular assays, suggesting that the target compound’s carbonyl group may require additional polar substituents for optimized pharmacokinetics .

Biological Activity

4-benzyl-2-(pyrrolidine-1-carbonyl)morpholine, a morpholine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H20N2O2, with a molecular weight of approximately 288.35 g/mol. The compound features a morpholine ring substituted with a benzyl group and a pyrrolidine-1-carbonyl moiety, which may enhance its lipophilicity and ability to cross biological membranes.

Biological Activity Overview

The biological activity of this compound is primarily linked to its potential neuroprotective and anti-inflammatory effects. Similar compounds have demonstrated various pharmacological activities, including:

- Acetylcholinesterase Inhibition : Compounds with similar structures have shown the ability to inhibit acetylcholinesterase, an enzyme critical for neurotransmission in the central nervous system.

- Neuroprotection : Some derivatives have been reported to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

- Anti-inflammatory Effects : Studies suggest that related compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in activated microglial cells.

The mechanism of action for this compound likely involves interactions with specific protein targets within the central nervous system. Based on structural similarities with other bioactive morpholines and pyrrolidines, it is hypothesized that this compound may:

- Inhibit Acetylcholinesterase : By binding to the active site of acetylcholinesterase, it could prolong the action of acetylcholine at synaptic junctions.

- Modulate Neurotransmitter Release : It may influence the release of neurotransmitters through interaction with presynaptic receptors.

- Reduce Oxidative Stress : The compound might enhance antioxidant defenses or directly scavenge reactive oxygen species (ROS), thereby protecting neuronal integrity.

Neuroprotective Properties

A study evaluating the neuroprotective effects of similar morpholine derivatives found that they significantly reduced cell death in models of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuroblastoma cells. This suggests that this compound could exhibit comparable protective effects against neurotoxic agents.

Anti-inflammatory Activity

Research on related compounds demonstrated their ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated microglia. This indicates a potential for this compound to modulate inflammatory responses in the brain, which is crucial for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Neuroprotective, anti-inflammatory | Acetylcholinesterase inhibition |

| 2-(4-phenylpiperazin-1-yl)pyrimidine | Acetylcholinesterase inhibitor | Direct binding to enzyme |

| Pyrrolidine derivatives | Antioxidant, anti-inflammatory | ROS scavenging and cytokine modulation |

Q & A

Q. Key Optimization Parameters :

- Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is recommended:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzyl aromatic protons at ~7.2 ppm, morpholine ring protons at 3.5–4.0 ppm) .

- 2D NMR (COSY, HSQC) : Resolves connectivity between morpholine and pyrrolidine-carbonyl groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₂₁N₂O₂: 285.1608) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures to determine bond lengths and stereochemistry .

Advanced: How does the presence of the pyrrolidine-1-carbonyl group influence the compound's conformational dynamics and intermolecular interactions?

Methodological Answer:

The pyrrolidine-1-carbonyl group introduces:

- Conformational Restriction : The five-membered pyrrolidine ring reduces rotational freedom, favoring specific bioactive conformations .

- Hydrogen Bonding : The carbonyl oxygen acts as a hydrogen bond acceptor, enhancing interactions with biological targets (e.g., enzyme active sites) .

- Lipophilicity : Increases membrane permeability, critical for CNS-targeting applications .

Q. Experimental Validation :

- Molecular Dynamics Simulations : Compare energy landscapes of derivatives with/without the pyrrolidine-carbonyl group .

- Crystallographic Data : Analyze packing motifs to identify intermolecular H-bonds or π-π stacking .

Advanced: What strategies can resolve discrepancies in biological activity data observed for this compound across different assay systems?

Methodological Answer:

Discrepancies may arise from assay conditions or target specificity. Mitigation strategies include:

Orthogonal Assays : Validate activity using both cell-based (e.g., luciferase reporter) and biochemical (e.g., enzyme inhibition) assays .

Structural Confirmation : Ensure compound integrity via LC-MS post-assay to rule out degradation .

Kinetic Studies : Compare IC₅₀ values under varying pH, temperature, or co-factor concentrations to identify assay-specific biases .

Basic: What are the documented biological targets or therapeutic applications of this compound in preclinical research?

Methodological Answer:

Preliminary studies suggest potential in:

- Neuropharmacology : Modulates GABA receptors or monoamine transporters due to structural similarity to morpholine-based CNS agents .

- Enzyme Inhibition : Targets kinases (e.g., PI3K) or proteases via competitive binding at the ATP or substrate pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.